REACTION_CXSMILES
|
C([O:5][C:6](=[O:16])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)(C)(C)C.C(O)(C(F)(F)F)=O.O>C(Cl)Cl>[C:12]1([CH3:15])[CH:13]=[CH:14][C:9]([NH:8][CH2:7][C:6]([OH:16])=[O:5])=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CNC1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 4 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach RT
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (4×200 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH 8 by addition of saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)NCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |